molecular formula C20H18O5 B2453881 (Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 859666-17-4

(Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No. B2453881
CAS RN: 859666-17-4
M. Wt: 338.359
InChI Key: SQPDMROYZFAUOU-ZDLGFXPLSA-N
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Description

(Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one, also known as MBOMPO, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are involved in the regulation of inflammation, cell proliferation, and cell survival.
Biochemical and Physiological Effects:
(Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one has been shown to have several biochemical and physiological effects, including the modulation of oxidative stress, inhibition of angiogenesis, and regulation of cell cycle progression. Additionally, (Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one has been reported to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one is its high potency and specificity, which allows for the effective inhibition of various signaling pathways. However, one of the limitations of (Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of (Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one, including the exploration of its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of (Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one and to optimize its pharmacokinetic and pharmacodynamic properties. Finally, the development of novel synthetic methods for (Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one could lead to the discovery of new analogs with improved efficacy and safety profiles.
Conclusion:
In conclusion, (Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one is a promising chemical compound with potential therapeutic applications in the fields of anti-inflammatory, anti-cancer, and anti-viral research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of (Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one and to develop it as a safe and effective therapeutic agent.

Synthesis Methods

The synthesis of (Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one involves a multi-step process that includes the condensation of 4-methoxybenzaldehyde and 7-methyl-6-hydroxybenzofuran-3-one, followed by the reaction with 2-oxopropyl acetate in the presence of a base. The final product is obtained through the purification process, which involves recrystallization and column chromatography.

Scientific Research Applications

(Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-viral properties. Several studies have demonstrated that (Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, (Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, (Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one has also been reported to have anti-viral activity against the influenza virus.

properties

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12(21)11-24-17-9-8-16-19(22)18(25-20(16)13(17)2)10-14-4-6-15(23-3)7-5-14/h4-10H,11H2,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPDMROYZFAUOU-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-methoxybenzylidene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one

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